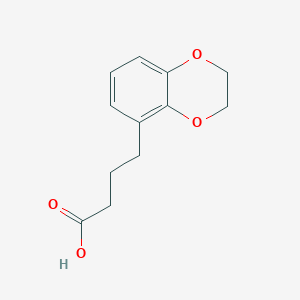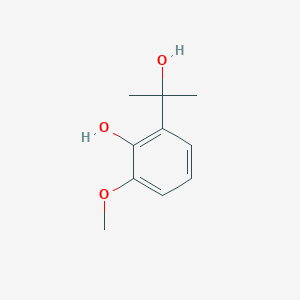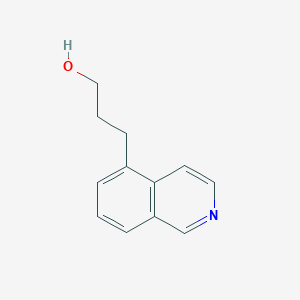
3-(Isoquinolin-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Isoquinolin-5-yl)propan-1-ol is an organic compound with the molecular formula C12H13NO It features an isoquinoline ring attached to a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isoquinolin-5-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of isoquinoline with a suitable propanol derivative under controlled conditions. For instance, the reaction of isoquinoline with 3-chloropropanol in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Isoquinolin-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The isoquinoline ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Isoquinolin-5-yl-propanoic acid.
Reduction: Isoquinolin-5-yl-propan-1-amine.
Substitution: 3-(Isoquinolin-5-yl)propyl chloride.
Aplicaciones Científicas De Investigación
3-(Isoquinolin-5-yl)propan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Isoquinolin-5-yl)propan-1-ol involves its interaction with specific molecular targets. The isoquinoline ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group allows for hydrogen bonding, which can enhance its binding affinity to target molecules .
Comparación Con Compuestos Similares
- 3-(Isoquinolin-5-yl)propanoic acid
- 3-(Isoquinolin-5-yl)propylamine
- 3-(Isoquinolin-5-yl)propyl chloride
Comparison: 3-(Isoquinolin-5-yl)propan-1-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, it offers different possibilities for chemical modifications and interactions with biological targets .
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
3-isoquinolin-5-ylpropan-1-ol |
InChI |
InChI=1S/C12H13NO/c14-8-2-5-10-3-1-4-11-9-13-7-6-12(10)11/h1,3-4,6-7,9,14H,2,5,8H2 |
Clave InChI |
MVSOKLNVDOQUPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2)C(=C1)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


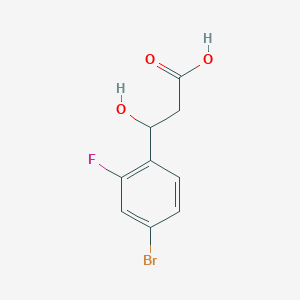
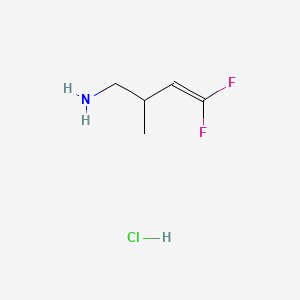
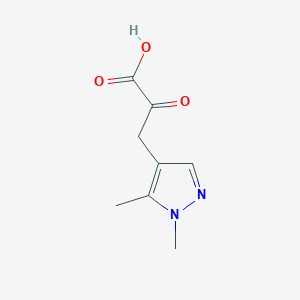

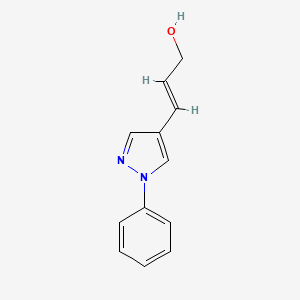
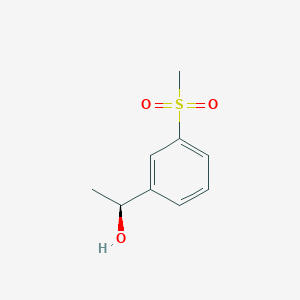
![2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13603652.png)
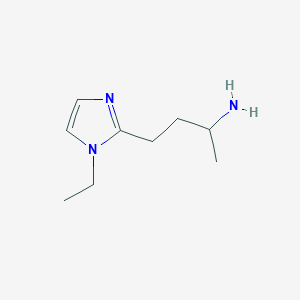
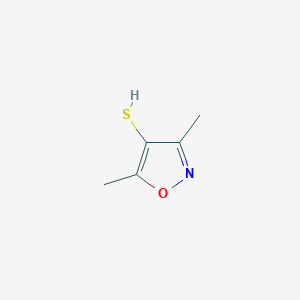

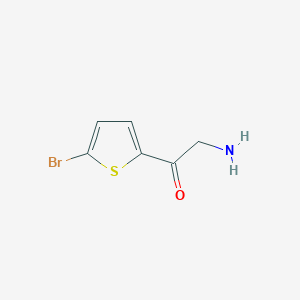
![2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride](/img/structure/B13603668.png)
